molecular formula C22H29N3O7 B608190 JHU395 CAS No. 2079938-92-2

JHU395

Cat. No.: B608190
CAS No.: 2079938-92-2
M. Wt: 447.488
InChI Key: QQIBFRQTTLIECS-KKFHFHRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JHU395 is an innovative, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), specifically designed to enhance drug delivery to target tissues while minimizing systemic toxicity . Its lipophilic structure allows it to circulate inert in the plasma and then permeate into tissues, where it is activated to release the active glutamine-blocking compound . This targeted mechanism results in over two-fold higher tumor-to-plasma exposure of the active drug, demonstrating selective delivery to tumor sites . In preclinical studies, this compound has shown significant research value in targeting hard-to-treat cancers by disrupting fundamental metabolic processes. It exhibits potent antitumor activity in models of Malignant Peripheral Nerve Sheath Tumor (MPNST), a rare and aggressive sarcoma, by impairing glutamine-dependent biosynthetic pathways, with particularly prominent effects on de novo purine synthesis . Furthermore, this compound has demonstrated efficacy in MYC-driven medulloblastoma, where it suppresses tumor growth and induces apoptosis, supported by its improved ability to penetrate the central nervous system . Recent investigative work also highlights that combining this compound with purine salvage pathway inhibitors, such as Pro-905, can enhance antitumor efficacy against MPNST with reduced toxicity in preclinical models, offering a promising dual-metabolic inhibition strategy .

Properties

CAS No.

2079938-92-2

Molecular Formula

C22H29N3O7

Molecular Weight

447.488

IUPAC Name

L-​Norleucine, 6-​diazo-​N-​[[(2,​2-​dimethyl-​1-​oxopropoxy)​phenylmethoxy]​carbonyl]​-​5-​oxo-​, 1-​methylethyl ester

InChI

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1

InChI Key

QQIBFRQTTLIECS-KKFHFHRHSA-N

SMILES

O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JHU395;  JHU 395;  JHU-395

Origin of Product

United States

Molecular and Cellular Pharmacology of Jhu395

Target Identification and Validation: Glutamine Amidotransferases and Related Enzymes

JHU395, through its active metabolite DON, functions as a broadly acting, irreversible inhibitor of multiple glutamine-utilizing enzymes. dracenpharma.comnih.gov These enzymes, particularly glutamine amidotransferases, play critical roles in various biosynthetic pathways essential for cell growth and proliferation. aacrjournals.orgnih.gov The rationale for targeting these enzymes stems from the observation that many tumor cells exhibit increased reliance on glutamine metabolism to support their rapid growth and survival. aacrjournals.orgnih.gov

Enzymatic Inhibition Kinetics and Specificity Profiling of this compound and its Active Metabolite

This compound itself is a prodrug and is converted to the active glutamine antagonist, DON, within target cells. nih.govnih.gov Therefore, the enzymatic inhibition kinetics and specificity are primarily attributed to DON. DON is known to inhibit at least nine glutamine-utilizing enzymes in mammalian cells. dracenpharma.com These include key enzymes in the de novo synthesis of purines, pyrimidines, hexosamines, and amino acids. aacrjournals.orgnih.gov

While specific kinetic parameters (like Ki or IC50 values) for DON against individual glutamine amidotransferases inhibited by this compound are not extensively detailed for this compound specifically in the provided context, the literature on DON indicates its broad, irreversible inhibitory action. Studies on this compound focus on its ability to deliver effective concentrations of DON to target tissues and the subsequent impact on downstream metabolic pathways. For instance, this compound treatment leads to the accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in purine (B94841) synthesis, indicating inhibition of FGAR amidotransferase. researchgate.netnih.gov

Methodologies for Target Engagement Assessment in Cellular Systems

Assessing target engagement in cellular systems for this compound and its active metabolite involves demonstrating that DON reaches the intended intracellular targets and interacts with them to exert its inhibitory effect. Methodologies employed include:

Measurement of Intracellular DON Concentration: Quantifying the levels of the active metabolite, DON, within target cells after this compound administration using techniques like liquid chromatography-mass spectrometry (LC-MS). This confirms the successful delivery and activation of the prodrug. nih.govresearchgate.net

Assessment of Downstream Metabolic Changes: Monitoring the accumulation of substrates or depletion of products of the inhibited enzymes using metabolomic analyses. For example, the significant increase in FGAR levels upon this compound treatment serves as a direct indicator of target engagement and inhibition of the purine synthesis pathway. researchgate.netnih.gov

Enzymatic Activity Assays: Measuring the activity of specific glutamine-utilizing enzymes in cell lysates or in situ after this compound treatment to confirm their inhibition.

Cellular Thermal Shift Assay (CETSA): This label-free technique can assess target engagement by measuring the thermal stability of the target protein in the presence or absence of the compound. Ligand binding often increases protein stability, leading to a shift in the melting temperature. catapult.org.uk

Bioluminescence Resonance Energy Transfer (BRET): A cell-based assay that can be used to study intracellular target engagement by utilizing a luciferase-tagged target and a fluorescent tracer ligand. catapult.org.uk

These methodologies collectively provide evidence that this compound effectively delivers the active glutamine antagonist DON to target cells, leading to the engagement and inhibition of its intended enzymatic targets.

Mechanism of Action Elucidation: Disruption of Glutamine-Dependent Biosynthetic Pathways

The primary mechanism of action of this compound is the disruption of cellular metabolism by inhibiting glutamine-dependent biosynthetic pathways through its active metabolite, DON. aacrjournals.orgnih.gov Glutamine provides essential nitrogen atoms for the synthesis of various biomolecules necessary for cell proliferation and survival. aacrjournals.orgnih.gov By blocking the enzymes that utilize glutamine, this compound starves the cell of these critical building blocks.

Inhibition of de novo Purine Synthesis Pathways by this compound Action

A major pathway significantly impacted by this compound is the de novo purine synthesis pathway. aacrjournals.orgnih.govaacrjournals.org This pathway is crucial for the production of adenine (B156593) and guanine (B1146940) nucleotides, which are essential components of DNA and RNA. nih.govhopkinsmedicine.org Glutamine amidotransferases are involved in several steps of purine synthesis. This compound, via DON, inhibits these enzymes, thereby blocking the synthesis of purine nucleotides. nih.govaacrjournals.orgresearchgate.net

Research findings demonstrate that this compound treatment leads to a prominent accumulation of FGAR, an intermediate in the de novo purine synthesis pathway. researchgate.netnih.gov This accumulation is a direct consequence of the inhibition of FGAR amidotransferase (also known as phosphoribosylformylglycinamidine synthase, PFAS), a glutamine-dependent enzyme that converts FGAR to formylglycinamidine ribonucleotide (FGAM). nih.govresearchgate.net

Table 1: Impact of this compound Treatment on FGAR Levels

Cell Line/TissueTreatment (this compound)FGAR Level (Relative to Vehicle)Reference
Murine MPNST tumorsChronic Oral75-fold higher nih.gov
sNF96.2 cells10 µmol/L, 24 hoursSignificantly increased aacrjournals.orgresearchgate.net
JH-2–002 cells10 µmol/L, 24 hoursSignificantly increased aacrjournals.orgresearchgate.net

The inhibition of de novo purine synthesis by this compound results in decreased synthesis of new DNA and RNA, which is critical for the proliferation of rapidly dividing cells, such as cancer cells. hopkinsmedicine.org

Impact on Other Glutamine-Utilizing Metabolic Fluxes

Beyond purine synthesis, this compound's active metabolite, DON, inhibits a range of other glutamine-utilizing enzymes, impacting multiple metabolic pathways. dracenpharma.comnih.gov Global metabolomics studies have revealed that this compound treatment affects various glutamine-dependent metabolites, including those involved in nucleotide (both purine and pyrimidine) synthesis, amino acid metabolism, and hexosamine biosynthesis. nih.gov

Cellular Effects and Pathway Modulation

The molecular and enzymatic effects of this compound translate into significant cellular consequences, particularly in cancer cells that are highly dependent on glutamine metabolism. This compound treatment has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including malignant peripheral nerve sheath tumor (MPNST) and medulloblastoma cells. nih.govnih.govhopkinsmedicine.orgaacrjournals.org

In MPNST cells, this compound demonstrated dose-dependent growth inhibition. aacrjournals.orgnih.gov In medulloblastoma cell lines, this compound was found to be more potent than DON in suppressing growth and inducing apoptosis, achieving these effects at lower concentrations. sciencedaily.comnih.govhopkinsmedicine.orgaacrjournals.org This increased potency is attributed to this compound's improved cellular penetration and targeted delivery of DON. sciencedaily.comhopkinsmedicine.org

Table 2: Cellular Effects of this compound in Medulloblastoma Cell Lines

Cell LineEffect on Growth Inhibition (vs. DON)Effect on Apoptosis InductionReference
D283MEDMore potent IC50 (1 µM vs 20 µM)Induced apoptosis nih.govaacrjournals.org
D425MEDMore potent IC50 (starting at 0.25 µM)Induced apoptosis nih.govaacrjournals.org
D341MEDMore potentInduced apoptosis aacrjournals.org

Beyond direct cytotoxicity, this compound's metabolic inhibition can also modulate other cellular pathways. By limiting the availability of glutamine-derived metabolites, this compound can impact pathways involved in energy production, redox balance (e.g., glutathione (B108866) synthesis), and signal transduction, such as the mTOR pathway, which is linked to cell growth and proliferation. frontiersin.orgfrontiersin.org For instance, inhibiting glutamine uptake has been shown to affect mTORC1/S6K signaling. frontiersin.org Furthermore, by potentially altering the tumor microenvironment through metabolic changes, this compound may also influence immune cell function. hopkinsmedicine.orgtechnologynetworks.com

The disruption of de novo purine synthesis by this compound can also lead to DNA damage, further contributing to its cellular effects. researchgate.net The combination of metabolic disruption, inhibition of nucleic acid synthesis, and induction of apoptosis underlies the cellular pharmacology of this compound.

Cell Proliferation Inhibition and Growth Suppressive Effects in in vitro Models

This compound has demonstrated significant inhibition of cell proliferation and growth suppressive effects in various in vitro models of cancer. In human high-MYC medulloblastoma cell lines, this compound treatment led to decreased growth at lower concentrations compared to its parent compound, DON nih.govresearchgate.netnih.gov. For instance, in D283MED cells, this compound suppressed growth starting at 0.25 µM, while DON required 1 µM or higher for similar effects nih.gov. Similar results were observed in D425MED cells, with this compound showing growth suppression starting at 0.25 µM compared to 0.5 µM for DON nih.gov. The IC50 values for this compound were significantly lower than those for DON in high MYC-expressing medulloblastoma cell lines researchgate.netaacrjournals.org.

This compound also inhibited the growth of neural stem cells transduced with MYC and R248W p53 (high MYC cells) to a greater extent than those transduced with BMI1 and R248W p53 (low MYC cells) nih.govresearchgate.net. The IC50 for this compound was 0.5 µM in high MYC cells compared to 35 µM in low MYC cells, indicating a preferential effect on cells with high MYC expression nih.govresearchgate.net.

In human MPNST cell lines, including sNF96.2, JH-2-002, and JH-2-031, this compound partially inhibited growth with IC50 values in the low micromolar range aacrjournals.orgcdc.govresearchgate.net. Human MPNST cells, compared to Schwann cells derived from healthy peripheral nerve, were selectively susceptible to glutamine deprivation and dose-dependent growth inhibition by glutamine antagonists like this compound nih.govresearchgate.netaacrjournals.orgaacrjournals.org.

Data on IC50 values for this compound and DON in different cell lines are summarized below:

Cell LineThis compound IC50 (µM)DON IC50 (µM)Reference
D283MED120 aacrjournals.org
D425MED0.250.5 nih.gov
High MYC cells0.5- nih.govresearchgate.net
Low MYC cells35- nih.govresearchgate.net
sNF96.2 (MPNST)Low micromolar- aacrjournals.orgcdc.govresearchgate.net
JH-2-002 (MPNST)Low micromolar- aacrjournals.orgcdc.govresearchgate.net
JH-2-031 (MPNST)Low micromolar- aacrjournals.orgcdc.govresearchgate.net

This compound treatment also led to decreased incorporation of BrdU, a marker of cell proliferation, in medulloblastoma cells researchgate.net.

Apoptosis Induction and Programmed Cell Death Mechanisms

This compound treatment has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In human high-MYC medulloblastoma cell lines, this compound increased apoptosis at lower concentrations than DON nih.govresearchgate.netaacrjournals.org. Apoptosis induction was measured by increased expression of cleaved caspase-3 (CC3) and cleaved PARP (cPARP) nih.govresearchgate.netaacrjournals.org. In D283MED cells, CC3 expression increased significantly upon treatment with 1 and 2 µM this compound compared to vehicle control nih.gov. Similar increases in CC3 expression were observed in D425MED cells treated with this compound nih.gov. Western blot analysis showed a significant increase in cPARP with this compound treatment compared to vehicle control nih.gov.

While this compound induces apoptosis in medulloblastoma cells, one study noted that it induced less PARP cleavage as a marker of apoptosis in human MPNST cells compared to its effects on growth inhibition selleckchem.com. Apoptosis is a tightly regulated process involving caspase activation and plasma membrane alterations, such as the externalization of phosphatidylserine (B164497) sartorius.comibimapublishing.com. Caspase-3 and caspase-7 activation are considered reliable markers for apoptosis sartorius.com. The intrinsic and extrinsic pathways are two major mechanisms that can trigger apoptosis, both ultimately leading to the activation of executioner caspases the-scientist.comwikipedia.org.

Metabolomic Profiling of Cellular Responses to this compound Treatment

Metabolomic studies have been conducted to understand the cellular metabolic changes induced by this compound treatment, particularly in MPNST. Global metabolomics analysis on this compound-treated tumors identified multiple glutamine-dependent metabolites that were affected nih.govresearchgate.netaacrjournals.orgaacrjournals.orgmdpi.comd-nb.info. Among approximately 400 polar metabolites analyzed in murine MPNST, 18 showed a statistically significant fold change between vehicle- and this compound-treated tumors nih.govd-nb.info. These effects were observed in metabolites involved in various pathways, including nucleotide (purine and pyrimidine) synthesis, amino acid metabolism, and hexosamine biosynthesis nih.govd-nb.info.

A prominent effect of this compound treatment was observed on purine synthesis nih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comd-nb.info. This compound inhibits glutamine amidotransferases involved in the de novo purine synthesis pathway aacrjournals.orgresearchgate.netresearchgate.net. This inhibition leads to the accumulation of the purine precursor formylglycinamide ribonucleotide (FGAR) researchgate.netaacrjournals.orgresearchgate.netmdpi.comresearchgate.net. FGAR was identified as the most significantly altered metabolite in this compound-treated tumors researchgate.netmdpi.com. Correspondingly, decreases in purine nucleotide monophosphates like IMP and GMP were observed aacrjournals.orgresearchgate.net.

Stable isotope labeled flux analysis using a 15N2-glutamine tracer confirmed that this compound decreased the incorporation of glutamine-derived nitrogen into multiple purine products nih.gov. Supplementation with GMP partially rescued this compound-mediated growth inhibition of human MPNST cells, highlighting the role of glutamine-requiring purines in their growth nih.gov. While affecting nucleotide synthesis, this compound did not acutely affect the incorporation of 13C5-glutamine derived carbons into TCA cycle intermediates, consistent with its limited effect on oxygen consumption in human MPNST cells nih.gov.

Selectivity in Cellular Activity: Differential Effects on Pathological versus Normal Cells

This compound has shown selectivity in its cellular activity, exhibiting differential effects on pathological cells compared to normal cells. In the context of medulloblastoma, a single dose of this compound was shown to induce apoptosis specifically in D425MED orthotopic xenografts but not in normal brain tissue from the same animal, suggesting on-target effects on tumor cells nih.govresearchgate.net.

In studies involving MPNST, human MPNST cells were selectively susceptible to glutamine deprivation and dose-dependent growth inhibition by glutamine antagonists when compared to Schwann cells derived from healthy peripheral nerve nih.govresearchgate.netaacrjournals.orgaacrjournals.org. This compound inhibited the growth of immortalized Schwann cells minimally while inhibiting the growth of MPNST cells selleckchem.com.

Preclinical Pharmacological Characterization of Jhu395

In Vitro Pharmacological Profiling of JHU395

In vitro studies have been crucial in understanding the fundamental behavior of this compound, including its stability, cell permeability, and functional activity as a glutamine antagonist at the cellular level.

Plasma Stability and Prodrug Activation Kinetics

This compound was designed to be stable in plasma, serving as a proagent that releases the active glutamine antagonist, DON, within target tissues. In vitro studies have demonstrated that this compound remains largely intact in the plasma of multiple species, including humans. Following a one-hour incubation in plasma, over 80% of this compound was shown to remain uncleaved. nih.gov This stability in plasma is a key feature of its prodrug design, aiming to minimize systemic exposure to high concentrations of the active metabolite DON, which has been associated with dose-limiting toxicities in previous clinical trials of DON. dracenpharma.comaacrjournals.org The controlled activation and release of DON within target cells or tissues are critical aspects of this compound's mechanism of action. While specific detailed kinetics of prodrug activation (e.g., half-life in different matrices) were not extensively detailed in the provided snippets beyond the plasma stability, the design principle relies on intracellular cleavage to liberate the active DON.

Cell Permeability and Intracellular Delivery Characteristics

A primary objective in the design of this compound was to improve cell penetration compared to the parent compound, DON. This compound, being a lipophilic prodrug, demonstrated improved passive permeability compared to DON. nih.gov In an in vitro plasma-to-tumor cell partitioning assay using human MPNST cells, this compound effectively delivered DON intracellularly. After a one-hour incubation, 92% of the total measured DON was found within the cells, with only 8% remaining in the plasma. nih.gov Minimal intact this compound was detected within the MPNST cells in this assay, suggesting efficient cleavage to DON upon cellular uptake. nih.gov This enhanced cell permeability and intracellular delivery of the active glutamine antagonist are crucial for its therapeutic efficacy, particularly in targeting tumor cells that are highly dependent on glutamine metabolism. curesearch.orgresearchgate.net

A comparison with other prodrugs, such as DRP-104 and P11, also highlights the importance of these characteristics. For instance, P11 showed a higher aqueous solubility compared to DRP-104 and demonstrated the ability to permeate and be cleaved to DON in human lymphoma cells incubated in human plasma. acs.org While direct comparative data for this compound against all other prodrugs in the same assay were not provided, the principle of improved cell partitioning and intracellular activation is central to the prodrug approach for glutamine antagonists.

Functional Assays for Glutamine Antagonism in Cell-Based Systems

In cell-based systems, this compound has been evaluated for its functional activity as a glutamine antagonist. Studies using human MPNST cell lines have shown that this compound treatment leads to decreased cell growth and increased apoptosis at lower concentrations compared to DON. nih.govresearchgate.net This indicates that the prodrug effectively delivers the active DON intracellularly, resulting in potent inhibition of glutamine-dependent processes essential for tumor cell survival and proliferation. aacrjournals.org

This compound inhibits glutamine amidotransferases involved in de novo purine (B94841) synthesis, a key pathway that utilizes glutamine. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net In human MPNST cells, this compound treatment significantly reduced de novo purine synthesis, as evidenced by a reduction in glycine (B1666218) label incorporation into DNA and RNA. aacrjournals.org The inhibitory potency of this compound has been assessed in various MPNST cell lines, showing efficacy in the low micromolar range. aacrjournals.org

Studies have also demonstrated that MPNST cells are selectively susceptible to glutamine deprivation and dose-dependent growth inhibition by glutamine antagonists like this compound compared to healthy Schwann cells. nih.govdracenpharma.comaacrjournals.orgresearchgate.net For example, MPNST cell lines exhibited lower IC50 values for this compound compared to immortalized Schwann cells. aacrjournals.orgresearchgate.net This suggests a therapeutic window for targeting glutamine metabolism in MPNST.

Preclinical Pharmacokinetics (PK) of this compound in Animal Models

Preclinical pharmacokinetic studies in animal models, primarily mice, have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and the delivery of its active metabolite, DON, to target tissues.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Murine Models

This compound has been administered orally in murine models, demonstrating its oral bioavailability. nih.govdracenpharma.comdracenpharma.comresearchgate.net Following oral administration, this compound delivered active DON to tumor tissues. nih.govdracenpharma.comdracenpharma.comresearchgate.net

A critical aspect of this compound's design is its ability to penetrate the nervous system. Studies in Nu/Nu mice have shown that parenteral administration of this compound led to the accumulation of micromolar concentrations of DON in the brain. nih.govresearchgate.netnih.gov The brain-to-plasma ratio of DON was significantly improved with this compound administration compared to equimolar doses of DON, indicating enhanced brain penetration. nih.govnih.govnih.gov For instance, parenteral administration of this compound resulted in an average 0.66 brain-to-plasma ratio of DON in Nu/Nu mice, with brain concentrations reaching 4 µM at a 5 mg/kg dose and 11.3 µM at a 20 mg/kg dose. nih.gov This enhanced delivery to nervous system-associated tissues, including brain tumors like medulloblastoma and peripheral nerve sheath tumors, is a key advantage of this compound. nih.govdracenpharma.comaacrjournals.orgdracenpharma.com

In murine flank MPNST models, orally administered this compound delivered active glutamine antagonist to tumors with over two-fold higher tumor-to-plasma exposure compared to plasma. nih.govdracenpharma.comresearchgate.netnlk.cz This preferential delivery to the tumor site is consistent with the prodrug strategy aimed at concentrating the active metabolite in diseased tissue.

Metabolomic analyses in this compound-treated murine tumors have provided insights into its metabolic effects. Global metabolomics studies identified multiple glutamine-dependent metabolites that were affected, with prominent effects observed on purine synthesis. nih.govdracenpharma.comresearchgate.net Specifically, formylglycinamide ribonucleotide (FGAR), an intermediate in de novo purine synthesis, was significantly altered in this compound-treated tumors. researchgate.net This confirms that this compound, through its active metabolite DON, effectively inhibits glutamine-dependent metabolic pathways in vivo.

Quantitative Bioanalysis of this compound and its Metabolites in Biological Matrices (e.g., plasma, tumor, brain)

Quantitative bioanalysis using techniques like LC-MS/MS has been employed to measure the concentrations of this compound and its active metabolite DON in various biological matrices, including plasma, tumor, and brain tissue from animal models. nih.govnih.govdracenpharma.comaacrjournals.orgnih.govglixxlabs.comuni-freiburg.de

These bioanalytical methods were used to assess the stability of this compound in plasma and its conversion to DON. nih.gov They were also critical for determining the levels of DON delivered to target tissues following this compound administration. nih.govnih.govdracenpharma.comnih.gov For example, LC-MS was used to quantify this compound and DON levels in human plasma and MPNST cells after in vitro incubation. dracenpharma.com In murine studies, LC-MS was utilized to quantify DON concentrations in tumor and plasma following oral administration of this compound. dracenpharma.comdracenpharma.com

Tissue-Specific Delivery and Accumulation of the Active Metabolite

This compound has been engineered as a lipophilic prodrug intended to circulate in an inert form in plasma and undergo conversion to the active glutamine antagonist, DON, within target tissues. This design aims to enhance the delivery of DON to specific sites while potentially minimizing systemic exposure and associated toxicities. Studies in preclinical animal models have investigated the tissue distribution and accumulation of the active metabolite following this compound administration.

In a murine flank malignant peripheral nerve sheath tumor (MPNST) model, orally administered this compound successfully delivered active glutamine antagonist (DON) to tumors. This resulted in over two-fold higher tumor-to-plasma exposure of the active metabolite compared to plasma levels. nih.govwikipedia.orgh-its.org this compound demonstrated improved passive permeability in comparison to DON, which is a key factor in its enhanced tissue penetration. wikipedia.org

Further investigations, including an in vitro plasma to tumor cell partitioning assay using human MPNST cells, indicated that this compound facilitates the delivery of DON into tumor cells. A significant percentage of the total measured DON was found within the cells after incubation. wikipedia.orgguidetopharmacology.org In models of MYC-driven medulloblastoma, parenteral administration of this compound in Nu/Nu mice led to the accumulation of DON in the brain at micromolar concentrations. wikipedia.orgwikipedia.org this compound is described as a nervous system penetrant prodrug that preferentially delivers DON to nervous tissue, achieving a nearly 10-fold improvement in the brain-to-plasma ratio of DON relative to administering DON directly. fishersci.co.uknih.gov

Comparative Pharmacokinetic Analysis of this compound versus Parent Compound (DON) in Animal Models

This compound was developed as a prodrug of DON to overcome some of the limitations of the parent compound, such as its poor permeability and dose-limiting toxicities observed in previous clinical trials. h-its.orgwikipedia.orgwikipedia.orgnih.govscitoys.com Comparative pharmacokinetic studies in animal models have highlighted the improved properties of this compound.

This compound exhibits enhanced passive permeability compared to DON. wikipedia.org It has also shown stability in plasma across multiple species, including humans, suggesting it remains largely intact in circulation before reaching target tissues. wikipedia.orgguidetopharmacology.org Following oral administration of this compound in a murine MPNST model, micromolar levels of DON were detected in the tumor tissue. wikipedia.org Parenteral administration in mice resulted in micromolar concentrations of DON in the brain, with an observed average brain-to-plasma ratio of 0.66. wikipedia.orgwikipedia.org Notably, this compound demonstrated a significantly improved brain-to-plasma ratio of DON, approximately 10-fold higher than that achieved with DON administration. wikipedia.orgnih.gov While specific comprehensive comparative pharmacokinetic parameters like AUC and Cmax for both this compound and DON from the same study in the provided snippets are limited to ratios and qualitative descriptions for this compound itself, the data consistently supports that the prodrug design of this compound leads to improved delivery and exposure of the active metabolite DON in target tissues compared to the parent compound.

Pharmacodynamics (PD) in Animal Models

The pharmacodynamic evaluation of this compound in animal models focuses on the biochemical and cellular effects resulting from the activity of its metabolite, DON, at its target sites. This includes assessing the modulation of target engagement biomarkers and the broader perturbations of metabolic pathways.

Target Engagement Biomarker Modulation in Preclinical Systems

The active metabolite of this compound, DON, functions as a glutamine antagonist by inhibiting various glutamine-utilizing enzymes. wikipedia.orgh-its.orgnih.gov Target engagement in preclinical tumor models treated with this compound has been assessed through the modulation of specific biomarkers. A key biomarker utilized is formylglycinamide ribonucleotide (FGAR). nih.govidrblab.netuni-freiburg.de FGAR is an intermediate metabolite in the de novo purine synthesis pathway, a pathway known to be affected by DON's inhibitory activity. nih.govidrblab.netuni-freiburg.de

Metabolomic analyses of tumors treated with glutamine antagonists, including this compound or similar prodrugs, have consistently shown a significant accumulation of FGAR. nih.govwikipedia.orgidrblab.netuni-freiburg.deglixxlabs.com This increase in FGAR levels serves as a valuable indicator of target engagement by the active glutamine antagonist. idrblab.netuni-freiburg.de Another metabolite, glutamine, has also been explored as a potential biomarker, with studies showing a significant increase in glutamine levels in tumors treated with a glutamine antagonist prodrug. glixxlabs.com

Biochemical Pathway Perturbations in in vivo Disease Models via Metabolomics and Flux Analysis

To understand the broader impact of this compound on cellular metabolism in the context of disease, metabolomics and flux analysis have been employed in in vivo animal models. These studies aim to identify the specific biochemical pathways perturbed by the active metabolite DON.

Global metabolomics studies and stable isotope labeled flux analyses performed on tumors from animals treated with this compound have revealed alterations in multiple glutamine-dependent metabolites. nih.govwikipedia.orgh-its.org A prominent effect observed across these studies is the impact on purine synthesis. nih.govwikipedia.orgh-its.org this compound has been shown to inhibit the de novo purine synthesis pathway in both human MPNST cells and murine tumors. chem960.comnih.gov

Metabolomic analyses of DON-treated cells and this compound-treated tumors have demonstrated significant changes in downstream glutamine-dependent metabolites, including intermediates involved in both purine and amino acid synthesis, indicating a broad influence on tumor cell metabolism. wikipedia.orgfishersci.co.uk In one study analyzing approximately 400 polar metabolites in murine MPNST treated with this compound, 18 metabolites showed statistically significant fold-changes compared to vehicle-treated controls. These affected metabolites were involved in various pathways, including nucleotide (purine and pyrimidine) synthesis, amino acid metabolism, and hexosamine biosynthesis. wikipedia.org Formylglycinamide ribonucleotide (FGAR) was identified as the most significantly altered metabolite, underscoring the impact on the purine synthesis pathway. nih.govwikipedia.org Stable isotope labeling coupled with mass spectrometry has been instrumental in analyzing metabolic flux and confirming that this compound inhibits glutamine utilization for purine synthesis in vivo in MPNST models. nih.govnih.gov

Interactive Table 1: Select Metabolites Significantly Altered by this compound Treatment in Murine MPNST

Metabolite Name Fold Change (this compound vs. Vehicle) Pathway
Formylglycinamide ribonucleotide (FGAR) Most significantly altered De novo purine synthesis

Note: Specific numerical fold-change values for all 18 metabolites were not available in the provided snippets, but FGAR was consistently highlighted as the most significantly altered.

Efficacy Studies of Jhu395 in Preclinical Disease Models

Efficacy in Malignant Peripheral Nerve Sheath Tumor (MPNST) Models

Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft tissue sarcomas with limited effective medical treatments fishersci.co.ukfishersci.fimims.com. Studies have explored the efficacy of JHU395 in various preclinical MPNST models.

Murine Flank Allograft and Genetically Engineered Mouse (GEM) Models

This compound has been evaluated for single-agent antitumor activity in murine flank MPNST models and genetically engineered mouse (GEM) models, specifically the NPcis (NF1+/-;p53+/-) spontaneous MPNST model fishersci.co.ukmims.comsigmaaldrich.comuni.luscispace.comwikipedia.orgfishersci.caguidetopharmacology.org. These models are derived from mouse tumor cells and inoculated subcutaneously into mice to assess tumor growth inhibition mims.comwikipedia.org.

Assessment of Tumor Growth Inhibition and Survival Outcomes

In murine flank MPNST models, orally administered this compound significantly inhibited tumor growth fishersci.co.ukfishersci.ca. Studies showed that mice treated with this compound had significantly smaller mean tumor volumes compared to control groups wikipedia.org. For instance, mice treated with this compound showed over 40% smaller mean tumor volume compared to controls in a two-week efficacy experiment wikipedia.org. Previous studies also indicated that treatment of mouse MPNST with this compound yielded a partial tumor reduction guidetopharmacology.orgwikipedia.org.

Table 1: Summary of this compound Efficacy in Murine Flank MPNST Models

Model Type Treatment Duration Outcome Measured This compound Effect vs. Control Source
Murine Flank MPNST 14 days Mean Tumor Volume >40% smaller wikipedia.org
Murine Flank MPNST Not specified Tumor Growth Inhibition Significant inhibition fishersci.co.ukfishersci.ca
Mouse MPNST Not specified Tumor Reduction Partial reduction guidetopharmacology.orgwikipedia.org

Pathological and Histological Evaluations of Treated Tumors

Pathological and histological evaluations have been conducted on tissues from this compound-treated mice. Analysis of jejunal histology in a subset of vehicle- and this compound-treated flank MPNST mice after 14 days of oral dosing showed no observed increase in apoptotic figures or disruption of crypt architecture fishersci.co.ukmims.com. Characterization of the syngeneic murine flank MPNST models used in studies included H&E staining and Ki67 immunohistochemistry fishersci.co.ukmims.com. Global metabolomics studies and stable isotope labeled flux analyses performed on tumors identified multiple glutamine-dependent metabolites that were affected by this compound treatment, with prominent effects on purine (B94841) synthesis fishersci.co.ukfishersci.ca. This compound inhibits de novo purine synthesis in human MPNST cells and murine tumors, leading to partial decreases in purine monophosphates sigmaaldrich.comuni.lufishersci.caebi.ac.uk.

Efficacy in Medulloblastoma Models

Medulloblastoma is the most common malignant pediatric brain tumor, and the MYC-amplified subset is associated with a poor prognosis wikipedia.orguni.lu. This compound has been investigated for its efficacy in preclinical models of this aggressive tumor type.

In vitro and Orthotopic Xenograft Models of MYC-Amplified Medulloblastoma

This compound has been tested in multiple human high-MYC medulloblastoma cell lines in vitro wikipedia.orgnih.govuni.lu. These studies demonstrated that this compound treatment caused decreased growth and increased apoptosis in these cell lines wikipedia.orgnih.govuni.lu. This compound inhibited the growth of high MYC cells to a greater extent than low MYC cells wikipedia.org.

In addition to in vitro studies, the efficacy of this compound has been evaluated in orthotopic xenograft models of human MYC-amplified medulloblastoma wikipedia.orgnih.govuni.lu. These models involve implanting human medulloblastoma tumors into the brains of mice.

Table 2: In Vitro Effects of this compound on MYC-Amplified Medulloblastoma Cell Lines

Cell Line Outcome Measured This compound Effect Source
Multiple human high-MYC medulloblastoma cell lines Growth Inhibition Decreased growth at lower concentrations than DON wikipedia.orgnih.govuni.lu
Multiple human high-MYC medulloblastoma cell lines Apoptosis Induction Increased apoptosis wikipedia.orgnih.govuni.lu
High MYC cells Growth Inhibition Inhibited growth to a greater extent than low MYC cells wikipedia.org

Brain Penetration and Intracranial Efficacy

A key aspect of this compound's design is its ability to penetrate the brain nih.govuni.lu. Parenteral administration of this compound in Nu/Nu mice led to the accumulation of micromolar concentrations of DON in the brain wikipedia.orgnih.govuni.lu. Studies showed an average concentration of 11.3 nmol/ml of DON in the brain after administration of this compound wikipedia.org. This compound was shown to have an improved brain-to-plasma ratio relative to DON wikipedia.orguni.lu.

Treatment with this compound significantly extended the survival of mice bearing orthotopic xenografts of human MYC-amplified medulloblastoma wikipedia.orgnih.govuni.lu. In one study, treatment with this compound increased the median survival from 26 to 45 days compared with vehicle control mice wikipedia.orgnih.govuni.lu. This significant increase in median survival was also described as treated mice living nearly twice as long as mice given a placebo. The treatment led to selective killing of the MYC-driven cancer cells while sparing normal brain cells.

Table 3: this compound Efficacy in Orthotopic MYC-Amplified Medulloblastoma Models

Model Type Outcome Measured This compound Effect vs. Vehicle Control Source
Orthotopic xenografts of human MYC-amplified medulloblastoma Median Survival Increased from 26 to 45 days wikipedia.orgnih.govuni.lu
Orthotopic xenografts of human MYC-amplified medulloblastoma Cancer Cell Killing Selective killing of MYC-driven cells

Investigation of this compound in Other Preclinical Cancer Models

Preclinical investigations into the efficacy of this compound have primarily focused on its activity in specific cancer types. Notably, significant research has been conducted in models of Malignant Peripheral Nerve Sheath Tumor (MPNST) and medulloblastoma.

Studies have demonstrated that this compound partially impedes tumor growth in preclinical models of MPNST. nih.govfishersci.co.ukguidetopharmacology.orgfishersci.cametabolomicsworkbench.org This suggests a direct antitumor effect of the compound in this aggressive soft tissue sarcoma. Further research has explored combination strategies, where this compound has augmented the antitumor efficacy of other agents in MPNST models. fishersci.co.ukguidetopharmacology.orgmetabolomicsworkbench.org

In addition to MPNST, this compound has been investigated in models of MYC-amplified medulloblastoma, a malignant pediatric brain tumor. nih.govwikipedia.orgwikipedia.orgsigmaaldrich.comh-its.org These studies have shown that this compound treatment can suppress the growth of MYC-driven medulloblastoma. wikipedia.orgwikipedia.orgsigmaaldrich.comh-its.org

Methodological Approaches for Efficacy Assessment in Preclinical Studies

The assessment of this compound's efficacy in preclinical cancer models employs several key methodological approaches to quantify its impact on tumor growth and animal survival, as well as to explore underlying molecular mechanisms.

Tumor Volume Measurement and Growth Curve Analysis

Tumor volume measurement is a fundamental method used to evaluate the effectiveness of this compound in preclinical studies. nih.govfishersci.co.ukfishersci.camims.comnih.govuni.lu This involves caliper-based measurements of tumor dimensions at regular intervals, typically multiple times per week. fishersci.co.ukfishersci.camims.com Tumor volume is commonly calculated using the formula V = (L × W^2)/2, where L represents the longest dimension and W represents the perpendicular width. fishersci.co.ukmims.comnih.gov

These measurements are used to generate tumor growth curves, which graphically depict the change in mean tumor volume over time for different treatment groups (e.g., this compound-treated versus vehicle control). mims.comuni.lu Analysis of these curves allows researchers to determine the extent to which this compound inhibits tumor growth compared to untreated controls. Studies have reported that this compound significantly inhibits tumor growth, resulting in notably smaller mean tumor volumes in treated animals. fishersci.camims.comnih.gov For instance, in a murine flank MPNST model, mice treated orally with this compound had a mean tumor volume over 40% smaller than vehicle-treated mice. nih.gov

Survival Analysis in Animal Cohorts

Studies in orthotopic xenograft models of human MYC-amplified medulloblastoma have demonstrated that this compound treatment significantly extends median survival. wikipedia.orgwikipedia.orgsigmaaldrich.comh-its.org For example, treatment with this compound increased the median survival from 26 days in vehicle control mice to 45 days (p < 0.001). wikipedia.orgwikipedia.org Survival analysis is also utilized in MPNST models, particularly when evaluating combination therapies, where this compound in combination with other agents has been shown to increase survival rates in mice. scispace.comglixxlabs.com

Molecular and Histopathological Biomarker Analysis (e.g., Ki67, cleaved caspase-3, FGAR levels)

Molecular and histopathological analyses are employed to investigate the biological effects of this compound on tumors at a cellular and molecular level. This includes the assessment of biomarkers related to cell proliferation, apoptosis, and metabolic pathway activity.

Immunohistochemistry is frequently used to evaluate markers such as Ki67, an indicator of cell proliferation, and cleaved caspase-3, a marker of apoptosis. fishersci.co.ukmims.comuni.luebi.ac.uknih.gov While some studies in MPNST models did not observe significant changes in Ki67 or cleaved caspase-3 staining with this compound treatment alone, these markers are standard tools for assessing the cellular impact of therapeutic agents in preclinical studies. mims.com In contrast, this compound treatment has been shown to induce apoptotic cell death in human high-MYC medulloblastoma cell lines. wikipedia.orgwikipedia.org

Metabolomic studies, often utilizing targeted liquid chromatography-mass spectrometry (LC-MS), are crucial for understanding the metabolic effects of this compound, particularly its impact on glutamine utilization and downstream biosynthetic pathways. fishersci.co.ukfishersci.camims.comuni-freiburg.de this compound is a glutamine amidotransferase inhibitor, and its activity leads to perturbations in glutamine-dependent processes, including purine synthesis. nih.govfishersci.camims.comuni-freiburg.de A key finding from these studies is the significant increase in the levels of formylglycinamide ribonucleotide (FGAR) in this compound-treated tumors. fishersci.camims.comuni-freiburg.de FGAR is an intermediate in the de novo purine biosynthesis pathway, and its accumulation indicates the inhibition of this pathway by this compound. mims.comuni-freiburg.de One study reported a substantial 75-fold increase in FGAR levels in this compound-treated tumors compared to vehicle controls. mims.com Stable isotope-labeled glutamine flux analysis further supports these findings by demonstrating that this compound preferentially affects tumor glutamine utilization for nucleotide synthesis. fishersci.camims.comuni.luuni-freiburg.de

Structure Activity Relationship Sar and Rational Design of Jhu395 and Analogs

Design Principles for Prodrug Enhancements of Glutamine Antagonists

The primary design principle for glutamine antagonist prodrugs like JHU395 is to create an inactive precursor molecule that can circulate systemically without causing significant toxicity and is then selectively converted to the active drug (DON) at the desired site of action, such as a tumor or the brain. jhu.edunih.govtechnologynetworks.com This targeted activation is achieved by incorporating "promoiety" groups onto the DON molecule. issx.orgdrugtargetreview.com These promoieties mask the active sites of DON, rendering it inert until it encounters specific conditions or enzymes enriched in the target tissue. issx.orgtechnologynetworks.comdrugtargetreview.com

For tumor targeting, design principles have leveraged the altered metabolic profiles and enzymatic landscapes of cancer cells. Tumors often exhibit elevated levels of certain enzymes, such as esterases and proteases, which can be utilized as "triggers" for prodrug cleavage and activation. issx.orgtechnologynetworks.comnih.gov By designing prodrugs that are substrates for these tumor-associated enzymes, the active DON is preferentially released within the tumor microenvironment. issx.orgtechnologynetworks.comnih.gov This strategy aims to achieve a significantly higher concentration of the active drug in the tumor compared to normal tissues, including the GI tract. issx.orgdrugtargetreview.comhopkinsmedicine.org

For delivery to the brain, a distinct prodrug strategy has been employed. jhu.edunih.gov This involves introducing steric bulk and hydrophobic groups to the DON molecule. jhu.edu These modifications are intended to facilitate the prodrug's ability to cross the blood-brain barrier while remaining intact in the plasma. jhu.edutechnologynetworks.com Once inside the brain, the prodrug is designed to be cleaved to release the active DON. jhu.edutechnologynetworks.com

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound, specifically isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate, has been detailed in previous research. nih.gov The general approach for synthesizing DON prodrugs involves chemically modifying the carboxylic acid and/or the amino groups of DON by adding promoieties. nih.govacs.org

Early attempts at prodrug design involved masking only the carboxylic acid group with simple alkyl esters, such as ethyl or isopropyl esters. However, these modifications resulted in chemical instability and undesired cyclization to form a diazo-imine structure. acs.org This instability highlighted the need for more sophisticated strategies that often involve masking both the primary amine and the carboxylate functionalities of DON. nih.govacs.org

The synthesis of tumor-targeted prodrugs like DRP-104 has involved installing dual promoieties on DON that are susceptible to cleavage by esterases and proteases abundant in tumors. issx.org Iterative chemistry and pharmacokinetic evaluations were crucial in identifying promising candidates among the over 100 prodrugs designed. issx.org

For brain-targeted prodrugs, the synthesis has focused on incorporating bulky and lipophilic substituents to enhance brain penetration. jhu.edutechnologynetworks.com

Chemical Modifications and Their Impact on Prodrug Stability and Tissue Selectivity

Chemical modifications play a critical role in determining the stability of the prodrug in systemic circulation and its selective activation at the target site. technologynetworks.comhopkinsmedicine.orgnih.govacs.orgnih.gov The goal is to design prodrugs that are stable in plasma and non-target tissues (like the gut and liver) but are efficiently cleaved to release DON in the target tissue. technologynetworks.com

Masking the carboxylic acid and amino groups with appropriate promoieties is key to achieving this differential stability and activation. nih.govacs.org For tumor targeting, promoieties are chosen that are preferentially recognized and cleaved by enzymes overexpressed in tumors, such as certain proteases (e.g., HDAC, Cathepsins) and esterases. issx.orgtechnologynetworks.comnih.gov This enzymatic cleavage releases the active DON specifically in the tumor microenvironment. issx.orgtechnologynetworks.comnih.gov Studies have shown that this approach can lead to significantly higher DON concentrations in tumors compared to the GI tract. issx.orgdrugtargetreview.comhopkinsmedicine.org For instance, the prodrug DRP-104 demonstrated an 11-fold higher delivery of the glutamine antagonist to the tumor versus the GI tract in mice. issx.orgdrugtargetreview.comhopkinsmedicine.org

For brain targeting, lipophilic and bulky promoieties are attached to enhance the prodrug's ability to cross the blood-brain barrier. jhu.edutechnologynetworks.com These modifications influence the compound's lipophilicity (represented by cLogP), which is a key factor in brain penetration. technologynetworks.com Once in the brain, these promoieties are cleaved, releasing DON. jhu.edutechnologynetworks.com A lead brain-targeted prodrug showed a 10-fold enhancement in brain penetration index compared to DON. technologynetworks.com

The choice of promoieties and the specific linkages used determine the rate and specificity of cleavage, directly impacting the prodrug's stability in different physiological environments and its tissue selectivity. technologynetworks.comhopkinsmedicine.orgnih.govacs.orgnih.gov

SAR Elucidation for Target Binding Affinity and Functional Potency

This compound and other DON prodrugs exert their functional potency by releasing the active compound, DON, which is a broad-spectrum irreversible inhibitor of glutamine-utilizing enzymes. nih.govmedchemexpress.com DON acts as a glutamine mimic and binds competitively to the active site of these enzymes, forming a covalent adduct that leads to irreversible inhibition. nih.gov

The SAR of DON itself relates to its structural similarity to L-glutamine, which allows it to bind to the glutamine-binding sites of various enzymes involved in glutamine metabolism. jhu.edunih.gov These enzymes include glutaminases (like GLS1 and GLS2) and glutamine amidotransferases involved in the synthesis of purines, pyrimidines, and NAD. nih.govresearchgate.net

Studies with this compound in malignant peripheral nerve sheath tumor (MPNST) models have shown that it delivers active glutamine antagonist to tumor cells, leading to dose-dependent growth inhibition. aacrjournals.orgnih.govnih.gov this compound has been shown to inhibit de novo purine (B94841) synthesis in MPNST cells, a key metabolic pathway that relies on glutamine amidotransferases. researchgate.netresearchgate.netaacrjournals.org This inhibition of nucleotide synthesis contributes to its antitumor activity. researchgate.netresearchgate.netaacrjournals.org

In MYC-driven medulloblastoma models, this compound treatment resulted in the accumulation of micromolar concentrations of DON in the brain, leading to decreased tumor growth and increased apoptosis at lower concentrations compared to DON. nih.govresearchgate.netnih.gov This demonstrates that the prodrug design successfully enhanced the delivery of the active compound to the brain, improving functional potency in this tissue. nih.govresearchgate.netnih.gov

Computational and Structural Biology Investigations of Jhu395

Molecular Modeling and Docking Studies of JHU395-Target Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as a drug molecule or its active metabolite, within the binding site of a target protein. These studies provide insights into the potential binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. While specific detailed molecular modeling and docking studies explicitly focused on this compound or its active form DON interacting with target glutamine amidotransferases were not extensively detailed in the provided search results, these methods are fundamental in the study of enzyme inhibitors and their binding modes medchemexpress.comuni.luglixxlabs.com.

Given that this compound acts as a prodrug for DON, which inhibits glutamine amidotransferases involved in de novo purine (B94841) synthesis, molecular modeling and docking studies could be applied to investigate how DON interacts with the active sites of these specific enzymes nih.govsigmaaldrich.com. Such studies could predict key residues involved in binding and provide a molecular basis for the inhibitory activity. The design of this compound as a prodrug suggests computational efforts may also be relevant in understanding its conversion to the active form and its properties enabling delivery to target tissues medchemexpress.comnih.govnih.gov.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by simulating the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the detailed mechanisms of association and dissociation. MD simulations are valuable for understanding the dynamic nature of molecular interactions and can complement experimental data.

For this compound and its active metabolite DON, MD simulations could be employed to study the stability of DON binding to glutamine amidotransferases and to explore the conformational changes that occur during the inhibition process. These simulations could help elucidate the dynamic aspects of how DON interferes with the enzymatic activity, potentially revealing intermediate states or crucial interactions not visible in static structures.

Structural Elucidation of Glutamine Amidotransferases and Analog Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are essential for determining the three-dimensional structures of proteins and protein complexes at atomic or near-atomic resolution. These methods provide crucial structural information that can inform and validate computational studies. Determining the structure of glutamine amidotransferases, the target enzymes of DON, is vital for understanding their function and inhibition.

While specific structures of glutamine amidotransferases in complex with DON or this compound were not highlighted in the provided snippets, obtaining such structures through X-ray crystallography or Cryo-EM would provide direct visual evidence of how the inhibitor binds to the enzyme. This structural information is invaluable for understanding the precise molecular interactions, the conformational changes induced by binding, and for the rational design of more potent and selective inhibitors. The study of protein structures, including those of enzymes like glutamine amidotransferases, is a key area where these techniques are applied.

Bioinformatic and -Omics Approaches in this compound Research

Bioinformatic and various 'omics' approaches play a significant role in understanding the broader biological impact of this compound, moving beyond the direct molecular interaction with its primary targets. These approaches can reveal systemic changes in metabolic pathways, gene expression, and protein profiles in response to this compound treatment.

Global Metabolomics and Flux Analysis

Global metabolomics involves the comprehensive identification and quantification of metabolites within a biological system, providing a snapshot of the metabolic state. Flux analysis, often using stable isotope labeling, measures the rates of metabolic reactions, offering insights into how metabolites are utilized and channeled through pathways.

Studies on this compound have extensively utilized global metabolomics and stable isotope-labeled flux analyses, particularly in the context of malignant peripheral nerve sheath tumors (MPNST) nih.govnih.govnih.gov. These investigations have identified multiple glutamine-dependent metabolites that are affected by this compound treatment, with prominent effects observed on purine synthesis nih.govsigmaaldrich.comnih.govnih.gov. Formylglycinamide ribonucleotide (FGAR) has been identified as one of the most significantly altered metabolites following this compound inhibition, highlighting the impact on the purine synthesis pathway nih.gov. Analysis of this compound-treated tumors using mass spectrometry has revealed statistically significant fold changes in numerous metabolites compared to vehicle-treated tumors nih.gov. Stable isotope tracing experiments with labeled glutamine have shown significantly decreased enrichment of purine synthesis intermediates like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP) in this compound-treated tumors, further confirming the inhibition of de novo purine synthesis nih.gov.

Here is a summary of key metabolomic findings related to this compound:

MetaboliteChange upon this compound TreatmentPathway AffectedReference(s)
Formylglycinamide ribonucleotide (FGAR)Significantly alteredPurine Synthesis nih.gov
Purine Synthesis IntermediatesPerturbedPurine Synthesis nih.govnih.govnih.gov
IMP, AMP, GMP (labeled enrichment)Significantly decreasedDe Novo Purine Synthesis nih.gov
Multiple glutamine-dependent metabolitesAffectedGlutamine Metabolism nih.govnih.govnih.gov

These metabolomic studies underscore the effectiveness of this compound in disrupting glutamine-dependent metabolic pathways, particularly purine synthesis, which is crucial for the growth of certain tumors nih.govsigmaaldrich.comnih.govnih.gov.

Transcriptomic and Proteomic Signatures (if relevant to this compound action)

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. These approaches can help understand the cellular response to a drug at the level of gene and protein expression.

While detailed transcriptomic and proteomic signatures specifically induced by this compound treatment were not extensively described in the provided search results, these methods are relevant in the broader context of understanding the molecular landscape of cancers like MPNST and their response to therapeutic interventions. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly used to gain a more integrated understanding of disease mechanisms and drug effects. Proteomic analysis has been mentioned in the context of research involving this compound, suggesting its application in exploring protein-level changes associated with treatment. Future studies utilizing transcriptomics and proteomics could potentially reveal adaptive responses of tumor cells to glutamine antagonism by this compound or identify specific protein or gene expression changes that correlate with sensitivity or resistance to the drug.

Combination Therapeutic Strategies Involving Jhu395 in Preclinical Settings

Rationale for Combined Metabolic Inhibition

Rapidly growing cancer cells exhibit altered metabolic pathways to support their increased need for biomass and energy. Glutamine is a critical nutrient for these cells, contributing to nucleotide synthesis, amino acid production, and the tricarboxylic acid (TCA) cycle. nih.govguidetopharmacology.org JHU395 functions by inhibiting glutamine amidotransferases, enzymes essential for diverting glutamine into various biosynthetic pathways, including the de novo synthesis of purines. nih.govnih.govwikipedia.org

While this compound effectively inhibits the de novo purine (B94841) synthesis pathway, cancer cells can potentially compensate by upregulating alternative pathways, such as the purine salvage pathway, to maintain nucleotide pools necessary for proliferation. wikipedia.orgnih.govwikipedia.org This metabolic flexibility provides a strong rationale for combining this compound with inhibitors targeting these compensatory pathways or other critical metabolic processes. The goal of such combined metabolic inhibition is to create a more comprehensive block in the supply of essential building blocks, thereby enhancing antitumor activity and minimizing the development of resistance. wikipedia.orgnih.gov Preclinical studies in malignant peripheral nerve sheath tumors (MPNST) have shown that this compound partially impedes tumor growth by inhibiting de novo purine synthesis, but tumors can still access purines via the salvage pathway, highlighting the need for combination strategies. wikipedia.orgnih.gov

Synergy with Purine Salvage Pathway Inhibitors (e.g., Pro-905)

Targeting both the de novo and salvage pathways of purine synthesis represents a promising strategy to overcome metabolic adaptation in cancer cells. Preclinical investigations have demonstrated synergistic antitumor effects when this compound is combined with inhibitors of the purine salvage pathway. nih.govnih.govwikipedia.orgnih.gov

A notable example is the combination of this compound with Pro-905, a novel phosphoramidate (B1195095) protide (B1233603) designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP). nih.govnih.govwikipedia.org Pro-905 effectively interferes with the incorporation of purine salvage substrates into nucleic acids. nih.govnih.govwikipedia.org Studies in human MPNST cell lines and murine models have shown that the combination of this compound and Pro-905 enhances the inhibitory potency on colony formation compared to either agent alone. nih.govnih.gov Furthermore, this combination has been shown to augment antitumor efficacy in mice, leading to a more significant reduction in tumor growth and improved survival. nih.govnih.govnih.gov

Treatment GroupEffect on Colony Formation in Human MPNST Cells (Relative Inhibition)Antitumor Efficacy in Murine MPNST Models (Tumor Volume/Growth)
VehicleBaselineUninhibited Growth
This compound (single agent)Partial InhibitionPartial Impediment of Growth wikipedia.orgnih.gov
Pro-905 (single agent)Dose-dependent Inhibition nih.govInhibition of Growth nih.gov
This compound + Pro-905Enhanced Inhibition nih.govnih.govAugmented Antitumor Efficacy nih.govnih.gov

Metabolomic analyses in murine MPNST treated with the combination of Pro-905 and this compound have revealed significant effects on nucleotide metabolism, further supporting the rationale of dual pathway inhibition. wikipedia.org This preclinical evidence suggests that simultaneously targeting both major routes of purine supply can be a highly effective strategy against cancers reliant on purine metabolism. nih.govnih.gov The combination of Pro-905 and this compound reduced tumor growth more effectively than 6-mercaptopurine (B1684380) (6-MP) and this compound in mouse models, with less toxicity. nih.gov

Synergy with Other Anti-Cancer Agents (e.g., mTOR inhibitors, chemotherapy)

The metabolic alterations in cancer cells often involve multiple interconnected pathways. Beyond purine metabolism, pathways such as the PI3K-Akt-mTOR signaling cascade play crucial roles in regulating cell growth, proliferation, and survival, often influenced by glutamine metabolism. guidetopharmacology.org MYC-driven cancers, known for their high glutamine dependency, are also often sensitive to mTOR inhibitors. guidetopharmacology.orgnih.govfishersci.ca

While direct preclinical data on the synergy of this compound specifically with mTOR inhibitors or traditional chemotherapy agents like carboplatin (B1684641) from the provided sources is limited, the mechanistic rationale for such combinations exists. This compound's impact on glutamine metabolism, which fuels various biosynthetic processes including those downstream of mTOR, suggests a potential for synergistic interaction. nih.govguidetopharmacology.org Preclinical studies in MYC-driven medulloblastoma have shown that this compound suppresses tumor growth and induces apoptosis. guidetopharmacology.orgnih.gov In the same cancer type, combining the mTOR inhibitor TAK228 with carboplatin demonstrated synergistic tumor cell killing and extended survival in mouse models, highlighting the potential benefits of combining metabolic targeting agents with other cytotoxic or targeted therapies. fishersci.cawikipedia.org

The concept of combining metabolic inhibitors with chemotherapy or targeted agents is also supported by the observation that metabolic adaptations, such as increased glutathione (B108866) production influenced by pathways like mTOR, can contribute to chemotherapy resistance. fishersci.cawikipedia.org Targeting these metabolic vulnerabilities with agents like this compound in combination with other anti-cancer agents could potentially overcome resistance mechanisms and improve therapeutic outcomes. Future studies are planned to investigate this compound in combination with nucleotide synthesis inhibitors in MPNST. mdpi.com

Immunomodulatory Effects and Combination with Immunotherapy (Preclinical)

Emerging research suggests that targeting cancer cell metabolism can also influence the tumor microenvironment and modulate immune responses. Cancer cells often outcompete immune cells for essential nutrients like glutamine, thereby suppressing antitumor immunity. nih.gov

Preclinical investigations with this compound indicate a potential immunomodulatory effect. By limiting the glutamine supply to cancer cells, this compound may indirectly strengthen immune cells, thereby invigorating their response against the tumor. nih.gov This suggests a potential for combining this compound with immunotherapy approaches. Starving tumors of critical nutrients like glutamine and purines could potentially render them more vulnerable to immune attack. nih.gov

Future Research Directions and Unresolved Questions for Jhu395

Elucidating Novel Biological Functions and Off-Target Mechanisms (Preclinical)

While JHU395 is understood to primarily target glutamine-utilizing enzymes, leading to the inhibition of de novo purine (B94841) synthesis, further research is needed to fully elucidate its broader biological functions and potential off-target mechanisms in preclinical settings. This compound's active metabolite, DON, is a broad-acting glutamine antagonist that irreversibly inhibits multiple glutamine-utilizing enzymes. nih.govdracenpharma.com Global metabolomics studies have shown that this compound treatment affects various metabolites, including nucleotides, hexosamines, and amino acid metabolites. nih.gov Future work is necessary to investigate the specific significance of these metabolic changes in the context of MPNST biology and other potential indications. nih.gov Additionally, exploring the relationships between glutamine utilization, purine synthesis, and the genetic alterations associated with tumor development, such as NF1 loss and mutations in CDKN2A or TP53, remains an area of interest. nih.gov

Exploration of Additional Preclinical Disease Models for this compound Efficacy

This compound has shown preclinical efficacy in MPNST and MYC-amplified medulloblastoma models. nih.govresearchgate.netresearchgate.netnih.gov Given the critical role of glutamine metabolism in various cancer types, exploring the efficacy of this compound in additional preclinical disease models is a crucial future direction. Investigating its activity in other tumors characterized by high glutamine dependence or specific genetic alterations linked to altered metabolism could identify new potential indications. For instance, exploring glutamine utilization and this compound sensitivity in additional MPNST models, including patient-derived samples, is warranted. dracenpharma.com Furthermore, research into combining this compound with other therapeutic strategies, such as targeting the purine salvage pathway, has shown enhanced efficacy in preclinical MPNST models, suggesting the potential for combination therapies in other cancer types as well. researchgate.netaacrjournals.orghopkinsmedicine.orgcdc.govnih.govjohnshopkins.eduaacrjournals.orgsciencedaily.com

Addressing Mechanisms of Resistance in Preclinical Models and Overcoming Them

Understanding and overcoming mechanisms of resistance to this compound in preclinical models is essential for its successful translation. While this compound inhibits de novo purine synthesis, tumors can potentially utilize the purine salvage pathway to maintain nucleotide levels, contributing to partial response or resistance. hopkinsmedicine.orgnih.govjohnshopkins.edusciencedaily.comnews-medical.net Preclinical studies combining this compound with inhibitors of the purine salvage pathway, such as Pro-905, have shown enhanced anti-tumor efficacy, suggesting a strategy to overcome this resistance mechanism. researchgate.netaacrjournals.orghopkinsmedicine.orgcdc.govnih.govjohnshopkins.eduaacrjournals.orgsciencedaily.com Future research should focus on identifying other potential resistance mechanisms, such as alterations in glutamine transporters, metabolic enzyme expression, or activation of alternative metabolic pathways. nih.govresearchgate.net Investigating the molecular changes that occur in tumors following this compound treatment through approaches like metabolomics can help identify these mechanisms and inform the development of strategies to overcome resistance, including rational drug combinations. researchgate.netmdpi.com

Refinement of Prodrug Design for Enhanced Specificity and in vivo Performance

This compound was designed as a prodrug of DON to improve its lipophilicity and enhance delivery to target tissues while minimizing systemic toxicity. nih.govnih.govnih.govhopkinsmedicine.orgbioscience.co.ukselleckchem.com Although this compound has shown favorable properties, including plasma stability and improved tumor-to-plasma exposure compared to DON, further refinement of prodrug design can potentially lead to enhanced specificity and in vivo performance. nih.govnih.govbioscience.co.ukselleckchem.com Future efforts could focus on designing prodrugs with even greater tumor-specific activation, potentially through strategies that exploit unique enzymatic activities or metabolic environments within cancer cells. hopkinsmedicine.orgijpsjournal.com Improving aqueous solubility and metabolic stability at off-target sites are also areas for potential optimization in the development of next-generation glutamine antagonist prodrugs. acs.org The goal is to maximize the delivery and activity of the therapeutic moiety within the tumor while further minimizing exposure and potential side effects in healthy tissues.

Compound Information

Compound NamePubChem CID
This compound135610097
DON (6-Diazo-5-oxo-L-norleucine)1544050
Pro-905160234330
6-mercaptopurine (B1684380) (6-MP)665469
Formylglycinamide ribonucleotide (FGAR)107951
Formylglycinamidine ribonucleotide (FGAM)168113
Phosphoribosyl pyrophosphate (PRPP)5891
Xanthosine monophosphate (XMP)678
Guanosine (B1672433) monophosphate (GMP)6863
Thioguanosine monophosphate (TGMP)222915

Preclinical Efficacy Data in MPNST Models

Model TypeTreatment RegimenOutcomeCitation
Murine flank MPNSTOral this compound (1.2 mg/kg x 5 days, 0.5 mg/kg x 9 days)Significantly inhibited tumor growth nih.govdracenpharma.com
Human MPNST cellsThis compound (low micromolar range)Partially inhibited growth aacrjournals.org
Murine flank MPNSTThis compound + Pro-905Augmented anti-tumor efficacy researchgate.netaacrjournals.org
Human PDX MPNSTPro-905 aloneInhibited MPNST growth aacrjournals.org

Metabolomic Changes in MPNST Tumors Treated with this compound

MetaboliteFold Change (Treated vs. Vehicle)SignificanceCitation
Formylglycinamide ribonucleotide (FGAR)Most significantly alteredSignificant researchgate.netresearchgate.netmdpi.com
Purine precursors (e.g., FGAR)IncreasedSignificant nih.gov
Nucleotides, hexosamines, amino acid metabolitesAffectedNot specified nih.gov
Phosphoribosyl pyrophosphate (PRPP)Significantly increasedSignificant nih.gov
Xanthosine monophosphate (XMP)Significantly increasedSignificant nih.gov

Preclinical Efficacy Data in MYC-Driven Medulloblastoma Models

Model TypeTreatment RegimenOutcomeCitation
Human high-MYC medulloblastoma cell linesThis compound (lower concentrations than DON)Decreased growth, increased apoptosis researchgate.netnih.govnih.gov
Nu/Nu mice with orthotopic xenograftsParenteral this compound (15 mg/kg twice weekly)Accumulated micromolar DON in brain, increased median survival (26 to 45 days) researchgate.netnih.govnih.gov

Q & A

Q. Q1. What is the mechanism of action of JHU395 in suppressing MYC-driven cancers such as medulloblastoma?

Answer: this compound is a glutamine antagonist prodrug designed to inhibit glutamine metabolism, a critical pathway for cancer cell proliferation. It releases an active metabolite that blocks glutamine utilization, impairing nucleotide synthesis (e.g., purine biosynthesis via the de novo pathway). This disrupts DNA/RNA production, induces replication stress, and triggers apoptosis. Experimental validation in MYC-driven medulloblastoma cell lines (D283, D425) demonstrated concentration-dependent suppression of cleaved PARP (apoptosis marker) and reduced CC3-positive cells, confirming its cytotoxic effects .

Methodological Note:

  • Use Western blotting to quantify apoptosis markers (e.g., C-PARP, CC3) post-JHU395 treatment.
  • Validate glutamine dependency via metabolomic profiling (e.g., LC-MS) to assess purine intermediate depletion (e.g., FGAR accumulation) .

Q. Q2. How does this compound’s pharmacokinetic profile enhance its therapeutic potential compared to earlier glutamine antagonists?

Answer: this compound is engineered as an orally bioavailable prodrug with improved tissue penetration and reduced systemic toxicity. Its lipophilic structure allows targeted release of the active metabolite (e.g., 6-diazo-5-oxo-L-norleucine) in tumors, sparing normal cells. Preclinical studies in murine MPNST models showed tumor-selective accumulation and significant growth inhibition (e.g., 1.2 mg/kg dose reduced tumor volume by >50%) without observable hepatotoxicity .

Methodological Note:

  • Assess plasma stability and tissue distribution via radiolabeled tracer studies.
  • Compare IC₅₀ values of this compound and DON (an older glutamine antagonist) in vitro to quantify potency improvements .

Q. Q3. What in vitro models are most suitable for evaluating this compound’s efficacy?

Answer: Patient-derived cell lines (e.g., D283, HD-MB03 for medulloblastoma; MPNST lines for nerve sheath tumors) are optimal due to their glutamine dependency. Use 3D tumor spheroid assays to mimic in vivo conditions. Dose-response experiments (e.g., 0.5–5 µM this compound for 72 hours) coupled with viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI) provide robust efficacy data .

Methodological Note:

  • Include glutamine-free media controls to confirm metabolic vulnerability.
  • Combine with siRNA knockdown of MYC or CTPS1 to validate pathway specificity .

Advanced Research Questions

Q. Q4. How can this compound resistance be mitigated through combination therapies?

Answer: Tumors evade this compound by activating salvage purine pathways. Combining this compound with Pro-905 (a purine salvage pathway inhibitor) induces synthetic lethality. In murine MPNST models, this combination reduced tumor growth by >90% (vs. 50% for this compound alone) and extended median survival from 15 to 23 days. Metabolomic analysis revealed synergistic depletion of purine monophosphates (e.g., AMP, GMP) and increased DNA damage markers (γH2AX) .

Methodological Note:

  • Use Bliss synergy scoring to quantify drug interactions.
  • Perform targeted metabolomics (e.g., purine intermediates) and RNA-seq to identify compensatory pathways .

Q. Q5. What is the rationale for combining this compound with CHK1 inhibitors (e.g., prexasertib) in MYC-amplified tumors?

Answer: this compound-induced replication stress activates CHK1/2-mediated DNA damage repair. Co-administering prexasertib (CHK1 inhibitor) abrogates this repair, amplifying apoptosis. In orthotopic G3 medulloblastoma models, JHU083 (a this compound analog) + prexasertib reduced IC₅₀ by 3-fold and extended survival by >30% (p<0.001). Immunoblotting confirmed phospho-CHK1 suppression and γH2AX accumulation .

Methodological Note:

  • Conduct phospho-protein profiling (Western blot/IF) to map DNA damage response.
  • Use orthotopic xenografts with bioluminescence monitoring for real-time efficacy assessment .

Q. Q6. How can metabolomic profiling optimize this compound dosing regimens?

Answer: LC-MS-based metabolomics of tumor tissues post-JHU395 treatment identifies metabolic vulnerabilities (e.g., glutamine/glutamate ratio, FGAR levels). In MPNST models, this compound caused a 5-fold reduction in glutamine-derived metabolites and a 2-fold increase in DNA damage markers. Dose titration studies (0.5–2 mg/kg) correlated metabolite changes with tumor regression, defining the therapeutic window .

Methodological Note:

  • Use pathway enrichment tools (e.g., MetaboAnalyst) to map perturbed metabolic networks.
  • Pair with PET imaging (e.g., ¹⁸F-FDG) to assess glucose metabolism shifts as a resistance biomarker .

Q. Q7. What experimental designs are critical for evaluating this compound’s immunomodulatory effects?

Answer: this compound may enhance antitumor immunity by reversing T-cell exhaustion caused by glutamine competition. In syngeneic MPNST models, combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1) and quantify CD8+ T-cell infiltration (flow cytometry) and cytokine profiles (e.g., IFN-γ ELISA). Earlier studies showed this compound restores intratumoral glutamine levels, revitalizing immune cells .

Methodological Note:

  • Use single-cell RNA-seq to profile tumor-infiltrating lymphocytes.
  • Validate glutamine dependency in co-culture assays (tumor cells + T cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JHU395
Reactant of Route 2
Reactant of Route 2
JHU395

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.